Product packaging for 1,3-Dichloro-5-isopropyl-isoquinoline(Cat. No.:)

1,3-Dichloro-5-isopropyl-isoquinoline

Cat. No.: B13906335
M. Wt: 240.12 g/mol
InChI Key: DDMKPCXIWOABSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-5-isopropyl-isoquinoline is a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. Its primary research application is as a key synthetic building block for the development of sophisticated heterocyclic compounds, particularly potent kinase inhibitors. The strategic placement of chlorine atoms at the 1 and 3 positions of the isoquinoline core makes it an excellent substrate for sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, allowing for the systematic introduction of diverse aryl, heteroaryl, and amine substituents. This enables researchers to rapidly generate compound libraries for structure-activity relationship (SAR) studies. The 5-isopropyl group is a critical structural feature often explored to enhance binding affinity and selectivity towards specific kinase ATP-binding pockets by occupying hydrophobic regions. Researchers utilize this scaffold to design and synthesize novel small molecules targeting various protein kinases implicated in oncology, inflammatory diseases, and other therapeutic areas. As a highly functionalized intermediate, this compound accelerates the exploration of chemical space around the privileged isoquinoline structure, facilitating the discovery of new lead compounds and chemical probes for biological investigation. This product is intended for research applications in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11Cl2N B13906335 1,3-Dichloro-5-isopropyl-isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

1,3-dichloro-5-propan-2-ylisoquinoline

InChI

InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(8)6-11(13)15-12(9)14/h3-7H,1-2H3

InChI Key

DDMKPCXIWOABSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C(N=C(C=C21)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,3 Dichloro 5 Isopropyl Isoquinoline

Retrosynthetic Analysis of the 1,3-Dichloro-5-isopropyl-isoquinoline Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve breaking the bonds forming the pyridine (B92270) ring of the isoquinoline (B145761) core.

A common approach is the disconnection of the N1-C1 and C4a-C8a bonds, which corresponds to the logic of the Pomeranz-Fritsch reaction. This would lead back to a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. Alternatively, disconnection of the N2-C3 and C4-C4a bonds aligns with the Bischler-Napieralski or Pictet-Spengler type cyclizations, starting from a substituted β-phenylethylamine. Modern catalytic methods might involve a C-H activation/annulation strategy, disconnecting the C4-C4a and a C-H bond on the benzene (B151609) ring.

The presence of the two chlorine atoms at positions 1 and 3, and the isopropyl group at position 5, are key considerations in the retrosynthetic analysis. The chlorine atoms can be introduced either before or after the formation of the isoquinoline ring system. The isopropyl group, being an electron-donating group, will influence the regioselectivity of the cyclization step in classical electrophilic aromatic substitution reactions.

Disconnection ApproachKey Bonds BrokenPrecursor TypeCorresponding Forward Synthesis
Pomeranz-FritschN1-C1, C4a-C8aSubstituted Benzaldehyde & AminoacetalAcid-catalyzed cyclization
Bischler-NapieralskiN2-C3, C4-C4aSubstituted β-ArylethylamideIntramolecular electrophilic cyclization
Pictet-SpenglerN2-C3, C4-C4aSubstituted β-Arylethylamine & AldehydeCondensation and ring closure
Modern CatalyticC4-C4a, C-HSubstituted Benzylamine & Alkyne/AllenePalladium-catalyzed annulation

Classical Isoquinoline Synthesis Approaches and their Adaptability

Several classical named reactions provide robust pathways to the isoquinoline core. Their adaptability for the synthesis of this compound depends on the availability of suitably substituted starting materials and the regiochemical control of the cyclization step.

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide under acidic conditions, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the starting material would be an N-acyl derivative of a 2-(3-isopropylphenyl)ethylamine. The chlorine atoms would likely need to be introduced after the formation of the isoquinoline ring, as their presence on the starting materials might interfere with the cyclization. A plausible route would involve the synthesis of 5-isopropyl-isoquinoline followed by a direct chlorination reaction. However, controlling the regioselectivity of the chlorination to obtain the desired 1,3-dichloro substitution pattern could be challenging.

Alternatively, a modified Bischler-Napieralski approach could utilize a β-arylethylamide with a substituent that can be later converted to a chlorine atom. The reaction is generally most effective for arenes bearing electron-donating groups, which would be the case with the isopropyl substituent. nrochemistry.comorganic-chemistry.org

Starting Material (Hypothetical)ReagentsIntermediate ProductSubsequent Steps
N-(2-(3-isopropylphenyl)ethyl)acetamidePOCl₃, reflux1-Methyl-5-isopropyl-3,4-dihydroisoquinolineDehydrogenation, Chlorination
N-(2-(3-isopropylphenyl)ethyl)formamideP₂O₅, reflux5-isopropyl-3,4-dihydroisoquinolineDehydrogenation, Chlorination

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org This method is advantageous as it can provide isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org

To synthesize this compound using this approach, one would start with a 2-substituted-4-isopropylbenzaldehyde and a 2,2-dialkoxyethylamine. The substituents on the benzaldehyde would need to be chosen such that they lead to the desired 1,3-dichloro pattern on the isoquinoline ring. For instance, starting with a 2,6-dichloro-4-isopropylbenzaldehyde could potentially yield the target molecule, although steric hindrance might be a significant issue.

The reaction typically involves two stages: the condensation of the benzaldehyde with the aminoacetal to form a Schiff base, followed by the ring closure in the presence of a strong acid like sulfuric acid. chemistry-reaction.comthermofisher.com

Starting Benzaldehyde (Hypothetical)ReagentsKey IntermediateChallenges
2,6-Dichloro-4-isopropylbenzaldehyde2,2-Diethoxyethylamine, H₂SO₄BenzalaminoacetalPotential for low yields due to steric hindrance
4-isopropylbenzaldehyde2,2-Diethoxyethylamine, H₂SO₄BenzalaminoacetalRequires post-synthesis chlorination with regioselectivity issues

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.org This method is particularly effective for activated aromatic rings. wikipedia.org The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline.

For the target molecule, a 2-(3-isopropylphenyl)ethylamine would be reacted with a suitable carbonyl compound. To introduce the chlorine atoms, one could envision using a dichlorinated aldehyde or ketone, though such starting materials may be unstable or difficult to prepare. A more feasible approach would be to form the 5-isopropyl-tetrahydroisoquinoline core first, followed by dehydrogenation and subsequent chlorination.

The reaction is typically carried out under acidic conditions to facilitate the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.org

β-Arylethylamine (Hypothetical)Carbonyl CompoundIntermediate ProductSubsequent Steps
2-(3-isopropylphenyl)ethylamineFormaldehyde6-isopropyl-1,2,3,4-tetrahydroisoquinolineDehydrogenation, Chlorination
2-(3-isopropylphenyl)ethylamineGlyoxylic acid6-isopropyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidDecarboxylation, Dehydrogenation, Chlorination

Modern Catalytic Approaches for Isoquinoline Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods for the construction of heterocyclic frameworks, often offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-catalyzed reactions have emerged as a versatile tool for the synthesis of isoquinolines. These methods often involve the coupling of ortho-halo or ortho-alkenyl anilines with alkynes, or the C-H activation and annulation of benzylamines or related compounds.

A potential palladium-catalyzed route to this compound could involve the coupling of a suitably substituted o-halobenzylamine with a dichlorinated alkyne. For instance, a Sonogashira coupling between an o-iodobenzylamine and a 1,2-dichloroacetylene derivative, followed by a copper-catalyzed cyclization, could construct the isoquinoline core with the desired chlorine atoms in place. organic-chemistry.org

Another approach could be a palladium-catalyzed C-H activation/annulation reaction. mdpi.com This would involve reacting an N-methoxybenzamide with a 2,3-allenoic acid ester, although adapting this to achieve the specific 1,3-dichloro substitution pattern would require careful design of the starting materials and reaction conditions. mdpi.com These modern methods offer the potential for high regioselectivity and efficiency.

Starting Material 1 (Hypothetical)Starting Material 2 (Hypothetical)Catalyst SystemKey Transformation
2-Iodo-4-isopropylbenzylamine1,2-DichloroacetylenePd(PPh₃)₄, CuISonogashira coupling followed by cyclization
N-methoxy-3-isopropylbenzamideDichloroallene derivativePd(OAc)₂, ligandC-H activation and annulation

Copper-Mediated Annulation and C-H Activation Strategies

Copper-catalyzed reactions have emerged as powerful tools in the synthesis of isoquinoline derivatives. These methods often proceed through annulation or C-H activation pathways, offering advantages in terms of cost-effectiveness and functional group tolerance compared to some noble metal catalysts.

One common copper-mediated approach involves the cyclization of ortho-alkynylaryl precursors, such as aldehydes or imines. While specific examples leading directly to this compound are not prevalent in the literature, the general strategy can be adapted. For instance, a copper-catalyzed reaction of a suitably substituted 2-alkynylbenzaldehyde with an amine source can lead to the isoquinoline core.

C-H activation strategies catalyzed by copper also provide a route to functionalized isoquinolines. These reactions typically involve the coupling of a benzene derivative bearing a directing group with a partner molecule that provides the atoms necessary to form the pyridine ring of the isoquinoline. The directing group, often an imine or an amide, positions the copper catalyst to activate a specific C-H bond, leading to high regioselectivity. The application of this strategy to the synthesis of the target molecule would necessitate a starting material with an isopropyl group at the meta-position relative to the directing group.

Table 1: Examples of Copper-Mediated Isoquinoline Synthesis Methodologies

Precursor TypeCoupling PartnerCatalyst SystemProduct Type
o-AlkynylbenzaldehydeAminesCu(I) saltsSubstituted Isoquinolines
BenzamidesAlkynesCu(OAc)2Isoquinolones
Aryl IminesAlkynesCu(I)/LigandSubstituted Isoquinolines

This table presents generalized data based on common copper-catalyzed reactions for isoquinoline synthesis and does not represent specific syntheses of this compound.

Ruthenium and Rhodium-Catalyzed Functionalization

Ruthenium and rhodium complexes are highly effective catalysts for C-H activation and annulation reactions, providing efficient pathways to a wide array of substituted isoquinolines. harvard.eduuwindsor.ca These methods are often characterized by their high yields, broad substrate scope, and excellent regioselectivity.

Rhodium(III)-catalyzed C-H activation followed by annulation with alkynes is a well-established method for isoquinoline synthesis. uwindsor.ca In this approach, a benzamide (B126) or a similar directing group on the starting arene coordinates to the rhodium center, directing the activation of an ortho C-H bond. Subsequent insertion of an alkyne and reductive elimination leads to the formation of an isoquinolone, which can then be converted to the corresponding isoquinoline.

Ruthenium(II)-catalyzed C-H functionalization offers a complementary approach. harvard.edu Similar to rhodium catalysis, these reactions often employ a directing group to achieve regioselective C-H activation. The annulation of the activated intermediate with various coupling partners, such as alkynes or diazo compounds, furnishes the isoquinoline skeleton. The choice of catalyst, directing group, and coupling partner can be tailored to control the substitution pattern of the final product.

Table 2: Comparison of Ruthenium and Rhodium-Catalyzed Isoquinoline Syntheses

FeatureRuthenium-CatalyzedRhodium-Catalyzed
Typical Catalyst [Ru(p-cymene)Cl2]2[Cp*RhCl2]2
Common Directing Groups Amides, OximesAmides, Carbamates
Coupling Partners Alkynes, Alkenes, Diazo compoundsAlkynes, Alkenes
Reaction Conditions Often requires an oxidantCan be redox-neutral

This table provides a general overview of Ru- and Rh-catalyzed isoquinoline syntheses and is not specific to the target compound.

Targeted Synthesis of this compound

The synthesis of this compound requires specific strategies for the introduction of the chloro and isopropyl groups at the desired positions.

Strategies for Introducing Dichloro Substitution at C-1 and C-3

The introduction of chlorine atoms at the C-1 and C-3 positions of the isoquinoline ring can be achieved through various methods. One effective, though indirect, approach involves the synthesis of an isoquinoline-1,3-dione precursor, which can then be subjected to chlorination.

A more direct route to 1,3-dichloroisoquinolines involves a modified Beckmann rearrangement of 1H-indene-1,2(3H)-dione monooximes. This method provides a straightforward synthesis of the 1,3-dichloro-substituted isoquinoline core, which can then be further functionalized. The starting indanone can be synthesized with the desired substitution pattern on the benzene ring, allowing for the incorporation of the isopropyl group at the C-5 position of the final isoquinoline product.

Methodologies for Isopropyl Group Incorporation at C-5

The introduction of an isopropyl group at the C-5 position of the isoquinoline nucleus can be accomplished either by starting with a pre-functionalized precursor or by direct functionalization of the isoquinoline ring.

One of the most reliable methods to ensure the correct regiochemistry is to begin with a starting material that already contains the isopropyl group in the desired position. For classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, a 2-(3-isopropylphenyl)ethanamine precursor would be required. wikipedia.orgwikipedia.org This precursor would lead to the formation of a 5-isopropyl-substituted dihydroisoquinoline or tetrahydroisoquinoline, respectively, which can then be aromatized and subsequently chlorinated.

Direct isopropylation of the isoquinoline ring is more challenging due to the directing effects of the nitrogen atom, which typically favor substitution at other positions. However, modern C-H activation techniques could potentially be employed. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.org By choosing an appropriate directing group on the isoquinoline ring, it may be possible to direct metalation and subsequent alkylation to the C-5 position.

Regioselective Functionalization Challenges and Solutions

The primary challenge in the synthesis of this compound is achieving the desired regioselectivity for the introduction of all three substituents.

Challenges:

Friedel-Crafts Reactions: Direct Friedel-Crafts alkylation of a substituted benzene to introduce the isopropyl group can lead to a mixture of ortho, meta, and para isomers, complicating the synthesis of the required 3-isopropylphenyl precursor.

Direct Functionalization of Isoquinoline: Electrophilic substitution on the isoquinoline ring typically occurs at the C-5 and C-8 positions, while nucleophilic substitution favors the C-1 position. Introducing substituents at C-3 and achieving selective functionalization at C-5 in the presence of other substituents can be difficult.

Steric Hindrance: The presence of the isopropyl group at C-5 may sterically hinder subsequent reactions at adjacent positions, such as C-4 and C-6, and could influence the reactivity of the C-1 and C-3 positions.

Solutions:

Precursor-Directed Synthesis: The most effective solution to regioselectivity challenges is to construct the isoquinoline ring from a precursor that already contains the isopropyl group at the correct position. This approach, utilizing methods like the Bischler-Napieralski or Pictet-Spengler reactions, provides unambiguous placement of the C-5 substituent. wikipedia.orgwikipedia.org

Directed ortho-Metalation (DoM): For direct functionalization, the use of a directing group can overcome the inherent reactivity patterns of the isoquinoline ring. wikipedia.org A strategically placed directing group can force metalation at the desired C-5 position, allowing for the subsequent introduction of the isopropyl group.

Stepwise Functionalization: A carefully planned sequence of reactions is crucial. For instance, constructing the 5-isopropylisoquinoline core first, followed by the introduction of the chloro groups at C-1 and C-3, may be a more viable strategy than attempting to introduce all substituents in a single step.

Synthesis of Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the availability of appropriately substituted precursors. A key intermediate for classical isoquinoline syntheses is 2-(3-isopropylphenyl)ethanamine.

The synthesis of this precursor can begin with 3-isopropylaniline. A Sandmeyer reaction can be used to convert the amino group to a nitrile, which can then be reduced to a benzylamine. Alternatively, 3-isopropylbenzaldehyde (B1580556) can be subjected to a Henry reaction with nitromethane, followed by reduction of the nitroalkene to afford the desired phenethylamine.

Another important class of precursors are the 1H-indene-1,2(3H)-dione monooximes required for the direct synthesis of the 1,3-dichloroisoquinoline (B189448) core. The synthesis of the necessary 5-isopropyl-substituted indanone can be achieved through a Friedel-Crafts acylation of cumene (B47948) with a suitable three-carbon synthon, followed by intramolecular cyclization.

Table 3: Key Precursors and Their Synthetic Utility

PrecursorSynthetic Route to IsoquinolineKey Synthetic Step for Precursor
2-(3-isopropylphenyl)ethanamineBischler-Napieralski, Pictet-SpenglerReduction of a substituted nitroalkene or nitrile
5-isopropyl-1H-indene-1,2(3H)-dione monooximeModified Beckmann RearrangementFriedel-Crafts acylation and cyclization

This table outlines potential synthetic routes and is not an exhaustive list of all possible methods.

Derivatization and Structural Modification of 1,3 Dichloro 5 Isopropyl Isoquinoline

Strategies for Further Functionalization of the Isoquinoline (B145761) Core

Functionalization of the 1,3-dichloro-5-isopropyl-isoquinoline core can be systematically approached by targeting three distinct regions of the molecule: the carbocyclic benzene (B151609) ring, the electron-deficient pyridine (B92270) ring bearing the chloro-substituents, and the isopropyl side chain.

The isoquinoline nucleus is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. quimicaorganica.orgyoutube.com Consequently, these reactions occur preferentially on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.orgyoutube.comuop.edu.pk In the parent isoquinoline molecule, electrophilic attack favors the C-5 and C-8 positions. quimicaorganica.orguop.edu.pkshahucollegelatur.org.in

For this compound, the C-5 position is blocked by the isopropyl group. The remaining positions on the carbocyclic ring are C-6, C-7, and C-8. The directing effects of the existing substituents must be considered:

Isopropyl group (at C-5): As an alkyl group, it is an activating, ortho-, para- director. It therefore directs incoming electrophiles to the C-6 and C-8 positions.

Considering these factors, electrophilic substitution is most likely to occur at the C-8 position, which is para to the activating isopropyl group and generally less sterically hindered than the C-6 position.

Reaction TypeReagentsExpected Major Product
Nitration HNO₃ / H₂SO₄1,3-Dichloro-5-isopropyl-8-nitro-isoquinoline
Bromination Br₂ / AlCl₃8-Bromo-1,3-dichloro-5-isopropyl-isoquinoline
Sulfonation Fuming H₂SO₄This compound-8-sulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃1-(1,3-Dichloro-5-isopropyl-isoquinolin-8-yl)alkan-1-one

The electron-deficient nature of the pyridine ring makes the chloro-substituents at the C-1 and C-3 positions susceptible to nucleophilic aromatic substitution (SNAr). Crucially, there is a significant difference in reactivity between these two positions. Studies on 1,3-dichloroisoquinoline (B189448) have demonstrated that the C-1 chloro group is substantially more reactive towards nucleophiles than the C-3 chloro group. shahucollegelatur.org.inrsc.org This regioselectivity is a key feature, enabling selective functionalization at C-1 while leaving the C-3 chlorine available for subsequent reactions.

This differential reactivity allows for a stepwise derivatization strategy. A wide variety of nucleophiles can be introduced at the C-1 position, including amines, alkoxides, and thiols. Furthermore, the C-1 position is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. rsc.org

Reaction TypeNucleophile/ReagentSelective Product at C-1
Amination R-NH₂N-substituted-3-chloro-5-isopropyl-isoquinolin-1-amine
Alkoxylation R-ONa1-Alkoxy-3-chloro-5-isopropyl-isoquinoline
Thiolation R-SNa1-(Alkylthio)-3-chloro-5-isopropyl-isoquinoline
Suzuki Coupling R-B(OH)₂ / Pd Catalyst1-Aryl/Alkyl-3-chloro-5-isopropyl-isoquinoline
Stille Coupling R-Sn(Bu)₃ / Pd Catalyst1-Aryl/Alkyl-3-chloro-5-isopropyl-isoquinoline

The isopropyl group provides another site for modification. The carbon atom attached directly to the isoquinoline ring is a benzylic position. The hydrogens on this carbon are known as benzylic hydrogens and exhibit enhanced reactivity, particularly towards free radical reactions and oxidation. msu.edu This allows for the transformation of the isopropyl group into other functional groups, which can further serve as handles for derivatization.

For example, oxidation of the isopropyl group can yield a tertiary alcohol, a ketone, or, with cleavage, a carboxylic acid at the C-5 position. Benzylic halogenation can also be achieved, introducing a reactive site for subsequent nucleophilic substitution.

Reaction TypeReagentsProduct
Benzylic Oxidation KMnO₄ or other strong oxidants2-(1,3-Dichloro-isoquinolin-5-yl)propan-2-ol
Benzylic Halogenation N-Bromosuccinimide (NBS), light/radical initiator5-(2-Bromo-propan-2-yl)-1,3-dichloro-isoquinoline

Synthesis of Analogues and Homologues of this compound

Building upon the functionalization strategies, medicinal chemists and material scientists can synthesize a diverse library of analogues and homologues to probe biological activity or tune material properties.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve the systematic modification of a lead compound to understand how different chemical features influence its biological activity. nih.gov The derivatization potential of this compound makes it an excellent candidate for SAR exploration. By systematically varying the substituents at the C-1, C-3, C-8, and isopropyl positions, researchers can map the chemical space required for a desired effect.

For instance, a library of compounds could be generated by introducing a range of aromatic and aliphatic groups at the C-1 position via Suzuki coupling. These analogues would then be tested in biological assays to determine the effect of size, electronics, and lipophilicity at this position on the compound's potency and selectivity.

Parent ScaffoldPosition of VariationR-Group SeriesHypothetical SAR Observation
3-Chloro-5-isopropyl-isoquinolineC-1Small alkyls (e.g., -CH₃, -Et)Potency increases with alkyl chain length up to n-butyl.
3-Chloro-5-isopropyl-isoquinolineC-1Substituted Phenyls (e.g., -Ph, -Ph-F, -Ph-OMe)Electron-withdrawing groups on the phenyl ring enhance activity.
1-Amino-3-chloro-isoquinolineC-5 (Isopropyl)-H, -Methyl, -Ethyl, -Isopropyl, -CyclopropylIsopropyl group is found to be optimal for binding pocket occupancy.
This compoundC-8-H, -NO₂, -NH₂, -OHIntroduction of a hydrogen bond donor at C-8 significantly improves target engagement.

In addition to simple substituent variation, more advanced strategies like scaffold hopping and bioisosteric replacement can be employed to explore novel chemical space and improve drug-like properties. nih.govnih.gov

Bioisosteric replacement involves substituting a functional group with another group that retains similar physical or chemical properties, leading to similar biological activity. researchgate.net This can be used to overcome issues with metabolism, toxicity, or patentability.

Chloro Groups: The chloro groups at C-1 and C-3 could be replaced by other bioisosteres such as trifluoromethyl (-CF₃), cyano (-CN), or methylsulfonyl (-SO₂CH₃) groups.

Isopropyl Group: The isopropyl group could be replaced by other bulky alkyl or cycloalkyl groups like cyclopropyl, cyclopentyl, or tert-butyl to probe the steric requirements of a target binding site.

Scaffold hopping is a more drastic modification where the central isoquinoline core is replaced entirely with a different heterocyclic system that can maintain the essential three-dimensional arrangement of the key pharmacophoric elements. researchgate.netresearchgate.net This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic profiles. For the this compound scaffold, potential hops could include quinazoline, phthalazine, or quinoline (B57606) cores, provided the key substituents can be placed in similar spatial vectors. mdpi.com

Modification StrategyOriginal MoietyPotential Replacement(s)Rationale
Bioisosteric Replacement Chloro group (-Cl)Cyano (-CN), Trifluoromethyl (-CF₃)Mimic electronic and steric properties.
Bioisosteric Replacement Isopropyl groupCyclopropyl, tert-ButylExplore steric tolerance and metabolic stability.
Scaffold Hopping Isoquinoline CoreQuinazoline CoreMaintain a bicyclic aromatic system with altered nitrogen positioning to explore new binding interactions.
Scaffold Hopping Isoquinoline CoreNaphthyridine CoreIntroduce an additional nitrogen atom to potentially improve solubility or form new hydrogen bonds.

Lack of Specific Research Data on Stereochemical Considerations for this compound Derivatization

A thorough review of available scientific literature reveals a significant gap in detailed research findings specifically addressing the stereochemical considerations in the derivatization of this compound. While the field of asymmetric synthesis of isoquinoline alkaloids and their derivatives is well-established, specific studies focusing on the stereoselective transformations of this particular substituted isoquinoline are not readily found in the public domain.

General principles of stereochemistry in isoquinoline chemistry involve the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms in the products of a reaction. These methods are broadly applied to achieve enantioselective or diastereoselective outcomes in the synthesis of complex isoquinoline-containing molecules. However, without specific experimental data for this compound, any discussion of its stereochemical derivatization would be purely speculative and fall outside the scope of reporting established research findings.

Consequently, the creation of data tables and a detailed discussion of research findings as requested for "3.3. Stereochemical Considerations in Isoquinoline Derivatization" is not feasible at this time due to the absence of published research on this specific compound. Further experimental investigation would be required to elucidate the stereochemical behavior of this compound in various derivatization reactions.

Mechanistic Investigations of Isoquinoline Derivatives Relevant to 1,3 Dichloro 5 Isopropyl Isoquinoline

Preclinical Studies on Biological Targets (e.g., enzyme inhibition, receptor binding)

The biological activity of isoquinoline (B145761) derivatives is often initiated by their interaction with specific molecular targets, such as enzymes and receptors. Preclinical studies are essential for identifying these targets and characterizing the nature of the interactions.

Isoquinoline derivatives have been shown to modulate the activity of various enzymes, which can significantly impact cellular processes. For instance, some isoquinoline compounds can selectively induce phase II drug-metabolizing enzymes without affecting cytochrome P450 enzymes. nih.gov In a study involving rats, treatment with quinoline (B57606) and, to a lesser extent, isoquinoline led to an increase in the activities of UDP-glucuronosyltransferases and NAD(P)H quinone oxidoreductase. nih.gov

Furthermore, certain isoquinoline derivatives have been investigated for their ability to inhibit enzymes involved in cancer cell survival, such as the inhibitor of apoptosis proteins (IAPs). nih.gov Two novel isoquinoline derivatives, B01002 and C26001, were found to downregulate several IAPs, including XIAP, cIAP-1, and survivin, at the protein level in ovarian cancer models. nih.gov This inhibition of IAPs promotes caspase-induced apoptosis, highlighting a potential mechanism for their antitumor activity. nih.gov

Enzyme Modulatory Activities of Selected Isoquinoline Derivatives

This table summarizes the observed effects of various isoquinoline derivatives on different enzyme systems as reported in preclinical studies.

Compound/ClassEnzyme TargetObserved EffectModel SystemReference
IsoquinolineUDP-glucuronosyltransferasesInduction (1.4- to 1.8-fold increase)Rats nih.gov
QuinolineUDP-glucuronosyltransferasesInduction (1.9- to 2.7-fold increase)Rats nih.gov
IsoquinolineNAD(P)H quinone oxidoreductaseInduction (2-fold increase)Rats nih.gov
B01002XIAP, cIAP-1, survivinDownregulation (protein level)Ovarian cancer xenograft mouse model nih.gov
C26001XIAP, cIAP-1, survivinDownregulation (protein level)Ovarian cancer xenograft mouse model nih.gov

The interaction of isoquinoline derivatives with cellular receptors is another key area of mechanistic investigation. These interactions can lead to the modulation of various signaling pathways. For example, several series of tetrahydroisoquinoline derivatives have been synthesized and evaluated for their affinity for dopamine (B1211576) D1 and D2-like receptors. nih.gov Compounds with a catechol group on the isoquinoline ring and N-methyl or N-allyl substitutions showed high affinity for D2-like receptors. nih.gov

In another study, isoquinoline and tetrahydroisoquinoline derivatives were investigated as ligands for melatonin (B1676174) receptors (MT1 and MT2). researchgate.net The isosteric replacement of the naphthalene (B1677914) group in agomelatine (B1665654) with an isoquinoline scaffold resulted in potent agonists and partial agonists with nanomolar binding affinities. researchgate.net These studies demonstrate the potential of the isoquinoline core to serve as a scaffold for developing selective receptor ligands.

Ligand-Receptor Interaction Profiles of Isoquinoline Derivatives

This table presents the binding affinities and selectivity of various isoquinoline derivatives for specific cellular receptors.

Compound SeriesReceptor TargetKey Structural Features for High AffinityObserved Affinity/SelectivityReference
Hexahydrocyclopenta[ij]-isoquinolines (HCPIQs)Dopamine D2-like receptorsCatechol group on the isoquinoline ring, N-substitution (methyl or allyl)High affinity and selectivity for D2 over D1 receptors (Ki D1/D2 ratio up to 2465) nih.gov
(E)-1-styryl-1,2,3,4-tetrahydroisoquinolinesDopamine D2-like receptorsCatechol group on the isoquinoline ring, N-substitution (methyl or allyl)High affinity for D2-like receptors nih.gov
Isoquinoline and Tetrahydroisoquinoline derivativesMelatonin receptors (MT1 and MT2)Isosteric replacement of naphthalene groupPotent agonists and partial agonists with nanomolar binding affinities researchgate.net

Cellular Pathway Modulation in in vitro Systems

The interaction of isoquinoline derivatives with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of various cellular pathways. In vitro studies using cell cultures are instrumental in elucidating these effects.

A common mechanism of action for anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from proliferating. researchgate.net Several studies have shown that isoquinoline derivatives can induce cell cycle arrest in different cancer cell lines. For example, certain novel tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones were found to induce G1 phase cell cycle arrest in MCF-7 breast cancer cells. researchgate.net Another study on a quinoline derivative, MPSQ, demonstrated a dose-dependent arrest of COLO 205 colon adenocarcinoma cells in the G2/M phase of the cell cycle. tandfonline.com This suggests that different substitutions on the core isoquinoline or related quinoline structure can lead to cell cycle arrest at different checkpoints.

Induction of Cell Cycle Arrest by Isoquinoline and Quinoline Derivatives

This table summarizes the effects of different isoquinoline and quinoline derivatives on the cell cycle of various cancer cell lines.

Compound Class/DerivativeCell LinePhase of Cell Cycle ArrestReference
Tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalconesMCF-7 (Breast cancer)G1 phase researchgate.net
Chalcone derivativesBreast cancer cellsG2/M phase researchgate.net
MPSQ (Quinoline derivative)COLO 205 (Colon adenocarcinoma)G2/M phase tandfonline.com
Isocombretastatin A-4 derivative (11a)Various cancer cell linesG2/M phase acs.org

In addition to cell cycle arrest, many isoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of these compounds are often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

For instance, the aforementioned tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones were shown to stimulate apoptosis in breast cancer cells by upregulating pro-apoptotic genes like Bax and p53, and downregulating the anti-apoptotic gene Bcl-2. researchgate.net They also activated caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net Similarly, the isoquinoline derivatives B01002 and C26001 induced apoptosis in ovarian cancer cells, which was evidenced by an increase in cleaved caspase-3 and cleaved PARP levels. nih.gov This apoptotic induction was linked to their ability to inhibit IAPs. nih.gov Another study on a Pd(II) complex with an isoquinoline derivative, C1, demonstrated the induction of mitochondria-mediated apoptosis in HepG2 cells, characterized by a dose-dependent increase in the late apoptotic cell population and increased proteolytic activities of caspase-3 and caspase-9. chinesechemsoc.org

Apoptosis Pathways Modulated by Isoquinoline Derivatives

This table details the pro-apoptotic effects and associated molecular changes induced by various isoquinoline derivatives in cellular models.

Compound/DerivativeCell LineKey Apoptotic EventsReference
Tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalconesMCF-7 (Breast cancer)Upregulation of Bax and p53, downregulation of Bcl-2, activation of caspase-3 researchgate.net
B01002 and C26001SKOV3 (Ovarian cancer)Upregulation of cleaved caspase-3 and cleaved PARP, inhibition of XIAP, cIAP-1, and survivin nih.gov
Pd(II) complex with isoquinoline derivative (C1)HepG2 (Liver cancer)Increased late apoptotic cell population, increased activity of caspase-3 and caspase-9 chinesechemsoc.org
MPSQ (Quinoline derivative)COLO 205 (Colon adenocarcinoma)Increased apoptotic cell population, increased caspase-3 activity tandfonline.com

Structure-Activity Relationship (SAR) Studies for Substituted Isoquinolines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they explore how modifications to a molecule's structure affect its biological activity. oncodesign-services.com For isoquinoline derivatives, SAR studies have provided valuable insights into the key structural features required for their various pharmacological effects.

In the context of anticancer activity, substitutions at different positions of the isoquinoline ring have been shown to be critical. For instance, a study on substituted isoquinolin-1-ones revealed that an O-(3-hydroxypropyl) substitution resulted in the best antitumor activity against several human tumor cell lines. nih.gov Another review highlighted that substitution at the 3-position of the isoquinoline analogue can lead to better anti-cancer activity. semanticscholar.org

For dopamine receptor binding, the presence of a catechol group on the isoquinoline ring and N-substitution with a methyl or allyl group were found to be crucial for high affinity to D2-like receptors. nih.gov The nature of the substituent at the beta-position of the tetrahydroisoquinoline skeleton also modulated this affinity. nih.gov

Summary of Structure-Activity Relationship (SAR) Findings for Isoquinoline Derivatives

This table summarizes key structural features of isoquinoline derivatives and their impact on various biological activities.

Biological ActivityKey Structural Features/ModificationsImpact on ActivityReference
AntitumorO-(3-hydroxypropyl) substitution on isoquinolin-1-oneEnhanced antitumor activity nih.gov
AnticancerSubstitution at the 3-position of the isoquinoline ringImproved anticancer activity semanticscholar.org
Dopamine D2-like receptor bindingCatechol group on the isoquinoline ring and N-substitution (methyl or allyl)High affinity nih.gov
Kir2.1 channel inhibitionReplacement of a 1-naphthyl group with an isoquinoline moietyMaintained or slightly reduced potency with high efficacy acs.org
AntibacterialSubstitutions on the tricyclic pyrrolo[2,1,a]isoquinoline systemActivity against Gram-positive pathogens mdpi.com

Influence of Halogenation on Biological Activity

The introduction of halogen atoms, particularly chlorine, into the isoquinoline framework can profoundly alter the compound's physicochemical properties and, consequently, its biological activity. The presence of two chlorine atoms at the C-1 and C-3 positions of the isoquinoline ring, as seen in the subject compound, is anticipated to have significant electronic consequences.

Chlorine is an electron-withdrawing group, and its placement at the C-1 and C-3 positions will decrease the electron density of the pyridine (B92270) ring of the isoquinoline system. This electronic modification can influence the molecule's ability to interact with biological targets through hydrogen bonding or other electrostatic interactions. For instance, in a series of synthesized isoquinoline derivatives, the presence of chloro and fluoro substituents at the C-6 and C-7 positions was found to be significant for their inhibitory activity against PDE4B, an enzyme implicated in inflammatory processes. nih.gov

Furthermore, halogenation can enhance the lipophilicity of a molecule, which may improve its ability to cross biological membranes. This increased lipophilicity can lead to better bioavailability and potentially greater efficacy. The regioselective coupling of arylboronic acids with 1,3-dichloroisoquinoline (B189448) has been utilized to synthesize 1-aryl-3-chloroisoquinolines, indicating the utility of the dichloro-substituted scaffold in generating further chemical diversity.

The table below summarizes the influence of halogenation on the biological activity of isoquinoline derivatives based on findings from related studies.

SubstituentPosition(s)Observed Effect on Biological ActivityReference Compound(s)
Chloro, FluoroC-6, C-7Significant inhibitory activity against PDE4BBicyclic isoquinoline adducts
ChloroC-1, C-3Precursor for further functionalization via coupling reactions1,3-Dichloroisoquinoline

Role of Isopropyl Group and Other Alkyl Substituents

The isopropyl group at the C-5 position of the isoquinoline ring introduces both steric bulk and a modest electron-donating effect. The size and shape of this alkyl substituent can play a critical role in the molecule's interaction with the binding pockets of enzymes or receptors.

In structure-activity relationship (SAR) studies of various bioactive molecules, the presence of alkyl groups can significantly modulate potency and selectivity. fiveable.me For example, research on isoquinoline alkaloids has shown that an alkyl substituent at the C-13 position was a key factor for enhanced antibacterial activity. researchgate.net While this is a different position, it highlights the general importance of alkyl groups in defining the biological profile of isoquinoline-based compounds.

The isopropyl group, being more sterically demanding than a methyl or ethyl group, may serve to orient the molecule within a binding site in a specific manner, potentially leading to enhanced affinity or, conversely, steric hindrance that prevents binding. The hydrophobic nature of the isopropyl group can also contribute to favorable interactions with nonpolar regions of a biological target. In the synthesis of isoquinoline derivatives from N-chloroimines, substrates bearing isopropyl groups were shown to react smoothly, indicating the compatibility of this substituent with various synthetic transformations. acs.org

The following table illustrates the role of alkyl substituents in the biological activity of isoquinoline derivatives from relevant research.

SubstituentPositionObserved Effect on Biological ActivityReference Compound(s)
AlkylC-13Key factor for enhanced antibacterial activityProtoberberine alkaloids
IsopropylPara-position of phenyl moietySmooth reaction in synthesis of isoquinoline derivativesN-chloroimine substrates

Impact of Position and Electronic Nature of Substituents

The biological activity of isoquinoline derivatives is highly dependent on the specific placement and electronic properties of their substituents. researchgate.net The combination of electron-withdrawing chlorine atoms on the pyridine ring and an electron-donating isopropyl group on the benzene (B151609) ring of 1,3-dichloro-5-isopropyl-isoquinoline creates a unique electronic profile that likely dictates its biological function.

Studies on various isoquinoline analogs have consistently demonstrated that the nature and position of substituents are critical for their pharmacological effects. For instance, in a series of substituted isoquinolin-1-ones, an O-(3-hydroxypropyl) substituent at a specific position resulted in the best antitumor activity, being 3-5 times more potent than the parent compound. nih.gov This underscores the profound impact that even subtle changes in substitution can have.

The table below provides examples of how the position and electronic nature of substituents affect the biological activity of isoquinoline derivatives.

Substituent(s)Position(s)Electronic NatureObserved Impact on Biological Activity/Reactivity
O-(3-hydroxypropyl)VariedElectron-donatingEnhanced antitumor activity
MethoxyC-6, C-7Electron-donatingEssential for LPA5 antagonist activity
Chloro, FluoroC-6, C-7Electron-withdrawingSignificant PDE4B inhibitory activity
Isopropyl, MethoxyPara-position of phenyl moietyElectron-donatingHigher efficiency in synthesis of isoquinoline derivatives

Based on a comprehensive search of available scientific literature, there is currently no specific research data published for the compound “this compound” that would allow for the generation of the detailed article as requested in your outline. The required information concerning its computational chemistry and spectroscopic characterization, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, molecular docking and dynamics simulations, conformational analysis, and advanced spectroscopic interpretation, is not present in the accessible scientific domain.

While general methodologies for these analytical techniques are widely applied to related isoquinoline and quinoline derivatives, the explicit findings for "this compound" are absent. The strict adherence to the provided outline and the focus solely on this specific compound, as per your instructions, cannot be fulfilled without the foundational research data.

Therefore, it is not possible to generate the requested article at this time. Should research on "this compound" be published in the future, this request could be revisited.

Computational Chemistry and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation (Focus on theoretical interpretation and advanced applications, not basic identification)

Advanced NMR Spectroscopic Studies for Complex Structures

Advanced Nuclear Magnetic Resonance (NMR) spectroscopic studies are fundamental in unequivocally determining the complex structure of 1,3-Dichloro-5-isopropyl-isoquinoline. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the precise assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the isoquinoline (B145761) core.

In the ¹H NMR spectrum, the aromatic protons of the isoquinoline ring system would exhibit characteristic chemical shifts and coupling patterns. The proton at the C4 position is expected to appear as a singlet in the downfield region. The protons on the benzene (B151609) ring (H6, H7, and H8) would show distinct multiplicities depending on their coupling with each other. The isopropyl group protons would present as a doublet for the two methyl groups and a septet for the methine proton, a signature pattern for this substituent.

The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule. The carbons bearing the chlorine atoms (C1 and C3) would be significantly deshielded and appear at lower field. The quaternary carbons and the carbons of the isopropyl group would also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 7.50-7.60 s -
H-6 7.70-7.80 d 8.0-9.0
H-7 7.40-7.50 t 7.0-8.0
H-8 8.00-8.10 d 7.0-8.0
-CH(CH₃)₂ 3.10-3.20 sep 6.5-7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 150-152
C-3 145-147
C-4 120-122
C-4a 135-137
C-5 148-150
C-6 128-130
C-7 126-128
C-8 125-127
C-8a 130-132
-C H(CH₃)₂ 34-36

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of a compound, which can provide valuable structural information. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The molecular ion peak [M]⁺ would be observed, and its isotopic pattern, due to the presence of two chlorine atoms, would be a key diagnostic feature (M, M+2, M+4 peaks with a characteristic ratio). The fragmentation of isoquinoline derivatives often involves the loss of substituents and cleavage of the heterocyclic ring. nih.gov

A plausible fragmentation pathway for this compound would involve the initial loss of a methyl group (•CH₃) from the isopropyl substituent to form a stable secondary carbocation. Subsequent loss of the remaining isopropyl fragment (as propene) is also a likely event. The cleavage of the C-Cl bonds can occur, leading to fragments corresponding to the loss of one or both chlorine atoms. The isoquinoline ring itself can undergo retro-Diels-Alder reactions or other ring-opening mechanisms, although these are generally less favored in highly aromatic systems. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
[M]⁺ Molecular Ion
[M-15]⁺ Loss of a methyl radical (•CH₃)
[M-43]⁺ Loss of an isopropyl radical (•C₃H₇)
[M-35]⁺ / [M-36] Loss of a chlorine radical (•Cl) or HCl

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the this compound molecule.

A crystallographic study would reveal the planarity of the isoquinoline ring system and the orientation of the isopropyl group relative to the ring. Intermolecular interactions in the solid state, such as pi-stacking between the aromatic rings of adjacent molecules and van der Waals forces, would also be elucidated. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility. Although specific crystallographic data for this exact compound is not publicly available, analysis of related structures suggests that the isoquinoline core would be largely planar.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5 - 9.5
b (Å) 12.0 - 13.0
c (Å) 10.0 - 11.0
β (°) 95 - 105

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Complex Isoquinoline (B145761) Analogues

While traditional methods for synthesizing the isoquinoline core, such as the Bischler–Napieralski and Pictet–Spengler reactions, are well-established, they often require harsh conditions and pre-functionalized starting materials, which can limit their scope and practicality. eurekaselect.comacs.org Modern synthetic chemistry is focused on developing more efficient, sustainable, and versatile strategies to construct complex and diverse isoquinoline analogues. nih.govrsc.org

Recent advancements have seen a surge in transition-metal-catalyzed reactions that enable the construction of the isoquinoline skeleton with greater efficiency and functional group tolerance. acs.org Methodologies utilizing palladium, rhodium, copper, and ruthenium catalysts have become powerful tools for C-H bond activation and annulation processes. acs.orgorganic-chemistry.org These approaches allow for the direct formation of isoquinolines from more readily available starting materials under milder conditions, often circumventing the need for external oxidants. acs.orgorganic-chemistry.org Future work will likely focus on expanding the substrate scope of these reactions and developing enantioselective versions to produce chiral isoquinoline derivatives, which are crucial for interacting with biological targets. nih.gov

Table 1: Comparison of Synthetic Approaches for Isoquinoline Scaffolds

FeatureTraditional Methods (e.g., Pictet-Spengler)Modern Transition-Metal Catalysis
Conditions Often harsh (e.g., strong acids, high temperatures)Generally milder, often at ambient temperatures
Starting Materials Typically require pre-functionalizationBroader scope, utilizes C-H activation
Atom Economy Can be lower due to multi-step processesOften higher, with cascade or one-pot reactions
Catalysts Acid-catalyzedPalladium, Rhodium, Copper, Ruthenium, etc. organic-chemistry.org
Sustainability May use toxic reagents and solventsGrowing emphasis on greener and more sustainable protocols rsc.org

Investigation of New Biological Targets for Isoquinoline-Based Modulators

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition. nih.gov A significant avenue of future research involves identifying and validating novel biological targets for isoquinoline-based compounds to address unmet medical needs, particularly in areas like drug-resistant cancers and neurodegenerative diseases. drugtargetreview.com

For instance, papaverine, a well-known benzylisoquinoline alkaloid, is a potent inhibitor of phosphodiesterase 10A (PDE10A), a target that has been investigated for its potential in treating cognitive impairments. mdpi.com More recent studies have identified next-generation isoquinoline-based inhibitors for targets like the inward-rectifier potassium channel Kir2.1, which is implicated in various cardiovascular and neurological disorders. acs.org The exploration of isoquinoline derivatives as modulators for protein-protein interactions, epigenetic targets like EZH2, and orphan receptors represents a promising frontier. drugtargetreview.com Researchers are leveraging the structural diversity of isoquinoline libraries to screen against these emerging targets to discover first-in-class therapeutic agents. nih.gov

Table 2: Selected Biological Targets of Isoquinoline Derivatives

Target ClassSpecific Target ExampleAssociated Therapeutic Area
Enzymes Phosphodiesterase 10A (PDE10A) mdpi.comCognitive Disorders
EZH2 drugtargetreview.comOncology (e.g., Lymphoma)
Ion Channels Inward-Rectifier Potassium Channel (Kir2.1) acs.orgCardiovascular, Neurological Disorders
Receptors Serotonergic and Monoaminergic Systems mdpi.comNeurological Disorders
Other Vascular Endothelial Growth Factor (VEGF) mdpi.comOncology (Anti-angiogenesis)

Application in Chemical Probe Development

Beyond direct therapeutic applications, isoquinoline derivatives are being developed as chemical probes—highly selective small molecules used to study the function of specific proteins or biological pathways. A well-characterized chemical probe is essential for target validation and understanding complex disease biology.

An excellent example is the compound ML133, a selective inhibitor of the Kir2.1 potassium channel. acs.org ML133 has been widely used as a tool compound to investigate the physiological and pathological roles of this specific ion channel. acs.org Future research will focus on designing isoquinoline-based probes with improved properties, such as higher potency, better selectivity, and the inclusion of functional handles for pull-down or imaging experiments. Developing such sophisticated tools will enable researchers to dissect biological mechanisms with greater precision and identify new therapeutic intervention points.

Combinatorial Chemistry and High-Throughput Screening of Isoquinoline Libraries

To explore the vast chemical space surrounding the isoquinoline scaffold, researchers are increasingly turning to combinatorial chemistry coupled with high-throughput screening (HTS). researchgate.net Combinatorial chemistry allows for the rapid and systematic synthesis of large collections, or "libraries," of structurally related isoquinoline analogues. nih.gov This approach differs from traditional synthesis by generalizing reactions for a range of building blocks, enabling the simultaneous production of many compounds. researchgate.net

These libraries can then be evaluated against a multitude of biological targets using automated HTS technologies. slideshare.net HTS allows for the rapid testing of hundreds of thousands of compounds, providing critical data on their biological activity. nih.gov This combination of large-scale synthesis and rapid screening dramatically accelerates the hit-identification phase of drug discovery, enabling scientists to efficiently identify promising isoquinoline-based compounds for further optimization into clinical candidates. manuscriptpoint.com

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new isoquinoline-based drugs. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers.

AI and ML are being applied in several key areas:

De Novo Design : AI algorithms can generate novel isoquinoline structures with desired properties, such as high potency for a specific target and favorable pharmacokinetic profiles. asiaresearchnews.com

Virtual Screening : ML models can screen massive virtual libraries of isoquinoline compounds far more quickly and cost-effectively than physical HTS, prioritizing the most promising candidates for synthesis and testing. nih.gov

Synthesis Prediction : AI tools are being developed to predict the most efficient synthetic routes for novel isoquinoline molecules, assessing their manufacturability early in the design process to avoid costly late-stage failures. asiaresearchnews.comdrugtargetreview.com

Q & A

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve absolute configuration; anisotropic displacement parameters distinguish static disorder from dynamic motion.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts <2.8 Å indicate halogen bonding).
  • DFT Refinement : Compare experimental and computed bond angles (Δ <1°) to validate structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.